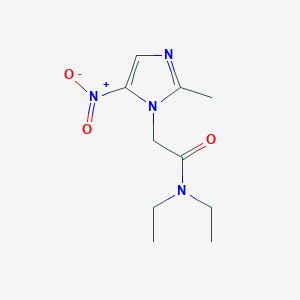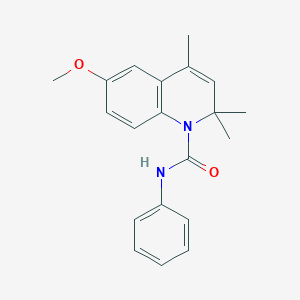
2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that belongs to the class of benzamides. It has been studied for its potential use in various scientific research applications, including as a tool for investigating the mechanism of action of certain biological processes. In
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide is not fully understood, but it is believed to act as a modulator of certain enzymes involved in the metabolism of drugs and other xenobiotics in the liver. Specifically, 2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide has been shown to inhibit the activity of cytochrome P450 enzymes, which play a key role in the metabolism of many drugs and other xenobiotics.
Biochemical and Physiological Effects
2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes and the modulation of certain signaling pathways involved in the development of certain diseases. In addition, 2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for certain conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, which can be useful for investigating the mechanisms underlying the metabolism of drugs and other xenobiotics. However, one limitation of using 2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving 2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide. One area of interest is the development of new drugs based on the structure of 2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide, which may have improved efficacy and reduced toxicity compared to the original compound. Another area of interest is the investigation of the role of 2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide in the development of certain diseases, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of 2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide and its potential applications in various scientific research settings.
Synthesis Methods
The synthesis of 2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide involves the reaction of 4-chlorobenzylamine with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide in a pure form.
Scientific Research Applications
2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide has been used in various scientific research applications, including as a tool for investigating the mechanism of action of certain biological processes. For example, it has been used to study the role of certain enzymes in the metabolism of drugs and other xenobiotics in the liver. 2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide has also been used to investigate the mechanisms underlying the development of certain diseases, such as cancer and neurodegenerative disorders.
properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-2-7-13(14(17)8-10)15(19)18-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRDZWMGDJCJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)



methanone](/img/structure/B5755394.png)
![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)
![2-(3,5-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5755410.png)
![N-(2-fluorophenyl)-6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)

